molecular formula C13H8FNO B1451727 2-(4-Fluoro-phenoxy)-benzonitrile CAS No. 1020922-27-3

2-(4-Fluoro-phenoxy)-benzonitrile

Cat. No. B1451727
M. Wt: 213.21 g/mol
InChI Key: OVQIIIWKDPJWGD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenoxy)-benzonitrile is a chemical compound with the empirical formula C₁₃H₈FNO and a molecular weight of 213.21 g/mol . It is a solid substance, and its SMILES representation is FC1=CC=C(OC2=C(C=CC=C2)C#N)C=C1 . This compound belongs to the class of benzonitriles and contains a fluoro-phenoxy group attached to a benzene ring.


Molecular Structure Analysis

The 3D structure of this compound has been confirmed through single crystal X-ray structural analysis. In the crystal, it exhibits specific intermolecular hydrogen bond interactions, such as C-H…F and C-H…N bonds. Density functional theory (DFT) calculations corroborate the molecular structure obtained from X-ray diffraction. The compound’s frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) have also been analyzed .

Scientific Research Applications

Application 7: Boronic Acid Derivatives Synthesis

  • Methods : A two-step substitution reaction is employed to obtain the desired boronic acid derivative .
  • Results : The structure and properties of the synthesized compound are confirmed by techniques like FTIR, NMR, and MS, and further analyzed using X-ray diffraction and DFT studies .

Application 8: Fluorine-Containing Drug Development

  • Methods : The compound may be incorporated into drugs to improve their efficacy and resistance profiles .
  • Results : The drugs developed using such compounds are evaluated for their therapeutic potential and pharmacological effects .

Application 9: Cancer Treatment Research

  • Methods : The compound may be used in the formulation of local anesthetics or other cancer therapies .
  • Results : In vivo studies and clinical data are analyzed to assess the effectiveness of these treatments .

Application 10: Antimicrobial Agents

  • Methods : Synthesis of thioureides from the compound and testing against various microbial strains .

Application 11: Boronic Acid Pinacol Ester Compounds Synthesis

  • Methods : A two-step substitution reaction is used to obtain the desired boronic acid pinacol ester .
  • Results : The structure and properties of the synthesized compound are confirmed by FTIR, NMR, MS, X-ray diffraction, and DFT studies .

Application 12: Boron Neutron Capture Therapy

  • Methods : The compound is incorporated into drugs that selectively accumulate in tumor cells and are then irradiated with neutrons .
  • Results : The therapy aims to destroy cancer cells while sparing healthy tissue .

Application 13: Drug Transport Polymers

  • Methods : These polymers are designed to release drugs in response to specific physiological triggers .
  • Results : The effectiveness of these polymers is evaluated through in vivo studies and clinical data .

Application 14: Suzuki Reaction

  • Methods : The reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst .
  • Results : The reaction is known for its efficiency in forming biaryl compounds .

properties

IUPAC Name

2-(4-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQIIIWKDPJWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651525
Record name 2-(4-Fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenoxy)-benzonitrile

CAS RN

1020922-27-3
Record name 2-(4-Fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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